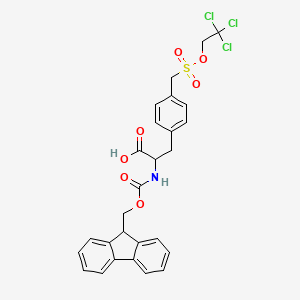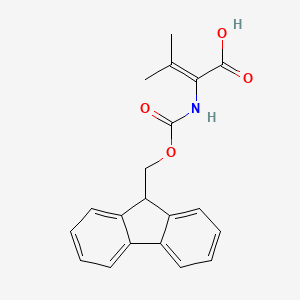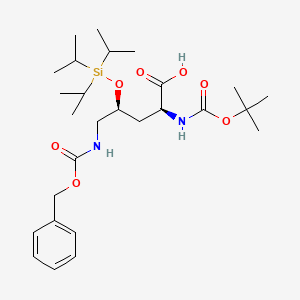
(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid
Übersicht
Beschreibung
(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include multiple protective groups and a chiral center, making it a valuable intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid typically involves multiple steps, starting from simpler precursors. One common approach includes the protection of amino and hydroxyl groups using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively. The triisopropylsilanyloxy group is introduced to protect the hydroxyl group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.
Medicine: It is employed in the design and synthesis of novel therapeutic agents, including inhibitors and activators of specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of (2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups on the molecule allow it to be selectively activated or deactivated in the presence of certain conditions, enabling precise control over its reactivity. This makes it a valuable tool in the study of biochemical pathways and the development of targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid is unique due to its combination of protective groups and chiral centers, which provide it with distinct reactivity and selectivity compared to similar compounds. This uniqueness makes it particularly useful in the synthesis of complex molecules and in the study of stereochemistry and chiral separation processes .
Eigenschaften
IUPAC Name |
(2S,4S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBJPHMNRGKEP-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)O[C@@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679788 | |
| Record name | (4S)-N~5~-[(Benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)-4-{[tri(propan-2-yl)silyl]oxy}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850996-85-9 | |
| Record name | L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850996-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-N~5~-[(Benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)-4-{[tri(propan-2-yl)silyl]oxy}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


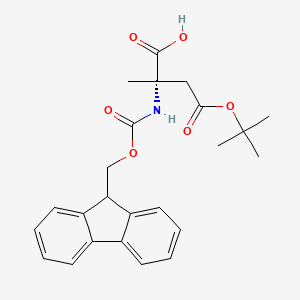
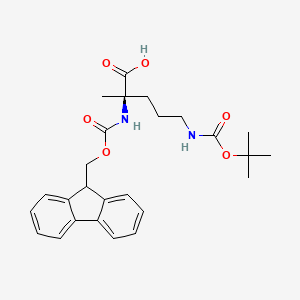
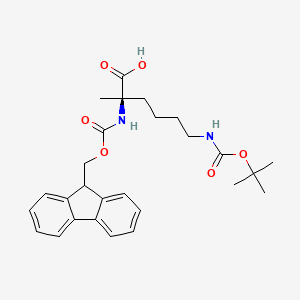
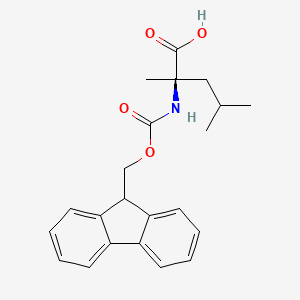
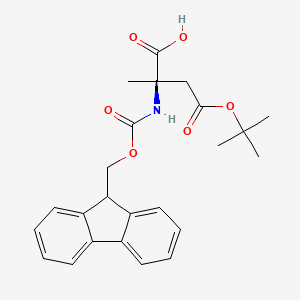
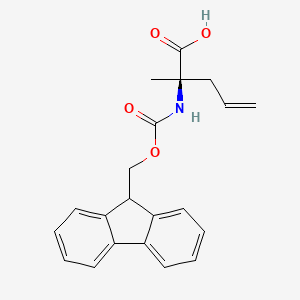
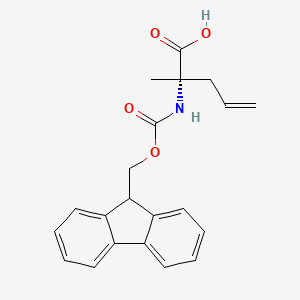
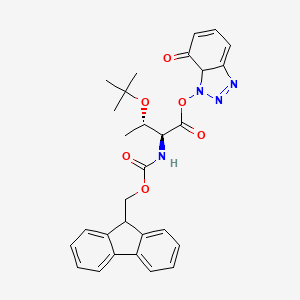
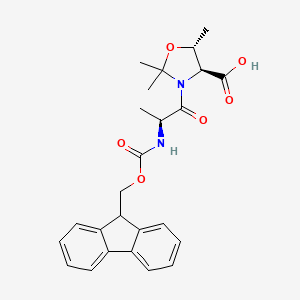
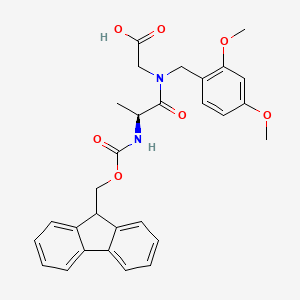
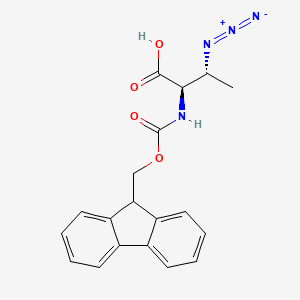
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)
